molecular formula C21H32NaO7P B116346 [(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate CAS No. 156856-30-3

[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

Cat. No. B116346
CAS RN: 156856-30-3
M. Wt: 428.5 g/mol
InChI Key: PQNNIEWMPIULRS-SUTYWZMXSA-N
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Description

This compound is a type of organic molecule that contains multiple double bonds (indicated by the E/Z notation in the name), a hydroxy group (-OH), a methyl group (-CH3), and a phosphate group (-PO4). It also contains a pyran ring, which is a six-membered ring with one oxygen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple double bonds could lead to cis-trans isomerism, where the same atoms are connected in the same order but have a different arrangement in space .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the double bonds could participate in addition reactions, the hydroxy group could be involved in acid-base reactions, and the phosphate group could take part in phosphorylation or dephosphorylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the hydroxy and phosphate groups could make it polar and capable of forming hydrogen bonds, which would affect its solubility, boiling point, and melting point .

Scientific Research Applications

Protein Phosphatase 2A Inhibition

Cytostatin is a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase that regulates a large variety of signaling pathways in eukaryotic cells . Cytostatin showed potent and specific inhibitory activity against PP2A .

Anticancer Activity

Cytostatin has been considered a potent lead compound for anticancer agents . It mediates anticancer effects by augmenting the tumor-killing activity of natural killer (NK) cells . In particular, inhibitors of PP2A have shown potential anticancer activity .

Cell Adhesion Inhibition

Cytostatin is also known as a novel inhibitor of cell adhesion to components of the extracellular matrix . This property could be useful in preventing the spread of cancer cells, which often involves cell adhesion mechanisms.

Metastasis Suppression

Research has demonstrated that specific PP2A inhibitors, like Cytostatin, can suppress tumor metastasis in animal models . This is achieved by augmenting the tumor-killing activity of NK cells .

Apoptosis Induction

Cytostatin has been found to induce apoptosis, a process of programmed cell death . This property is particularly useful in cancer treatment, where the goal is to induce the death of cancer cells.

Diabetes and Heart Diseases

PP2A, the enzyme that Cytostatin inhibits, has been identified as a therapeutic target in various diseases, including diabetes and heart diseases . Therefore, Cytostatin could potentially be used in the treatment of these conditions.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it’s important to handle it with care and use appropriate safety measures .

properties

IUPAC Name

[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33O7P/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26)/b6-5+,8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNNIEWMPIULRS-SUTYWZMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytostatin

CAS RN

156856-30-3
Record name Cytostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156856303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 2
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 3
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 4
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 5
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate
Reactant of Route 6
[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate

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